Structural Differentiation: Tetrahydropyran Oxygen vs. Isopropyl Substituent in Piperidine N-Alkyl Region
The target compound incorporates an oxan-4-yl (tetrahydropyran) group at the piperidine nitrogen, replacing the isopropyl group found in CAS 1209801-84-2. The tetrahydropyran oxygen provides a hydrogen-bond acceptor site and increases topological polar surface area (TPSA). Computational prediction yields a TPSA of 60.25 Ų for the target compound versus approximately 48–50 Ų for the isopropyl analog, based on standard fragment contributions [1]. This structural difference is expected to reduce logP by ~0.5–1.0 log units relative to the N-isopropyl congener, enhancing aqueous solubility and potentially altering blood-brain barrier permeability.
| Evidence Dimension | Topological Polar Surface Area (TPSA) / Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 60.25 Ų; HBA count = 6 (includes tetrahydropyran oxygen and amide carbonyl) |
| Comparator Or Baseline | 4-methyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}-1,2,3-thiadiazole-5-carboxamide (CAS 1209801-84-2): TPSA estimated ~48–50 Ų; HBA count = 5 (no ether oxygen) |
| Quantified Difference | ΔTPSA ≈ +10–12 Ų; +1 hydrogen-bond acceptor |
| Conditions | Computational prediction based on SMILES structure and standard TPSA fragment values (Ertl method). |
Why This Matters
Higher TPSA and additional HBA can improve aqueous solubility and reduce passive membrane permeability, which directly impacts formulation requirements and in vivo dosing for animal studies.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. View Source
